2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Physicochemical profiling Lipophilicity SAR

2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic, heterocyclic small molecule (MW 388.9) built on a validated antiangiogenic thiochromeno-thiazole core. Its defining para-chloro substituent raises computed XLogP3 to 4.6 (+0.7 units vs. the des-chloro analog) and alters electrostatic potential, enabling matched molecular pair studies to isolate chlorine-driven potency shifts in HUVEC proliferation and tube formation assays. The blocked para-position is predicted to reduce CYP450-mediated aromatic hydroxylation, positioning it as a metabolically stable lead starting point. Procure this compound for probing lipophilic binding pockets and broad-panel selectivity profiling with built-in off-target benchmarks (AChE/MAO-A). Not for human or veterinary use.

Molecular Formula C18H13ClN2O2S2
Molecular Weight 388.88
CAS No. 681232-43-9
Cat. No. B2570076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
CAS681232-43-9
Molecular FormulaC18H13ClN2O2S2
Molecular Weight388.88
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN2O2S2/c19-11-5-7-12(8-6-11)23-9-16(22)20-18-21-17-13-3-1-2-4-14(13)24-10-15(17)25-18/h1-8H,9-10H2,(H,20,21,22)
InChIKeyLTCMOUIWZSITLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681232-43-9): Procurement-Relevant Physicochemical and Scaffold Profile


2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic, heterocyclic small molecule (C₁₈H₁₃ClN₂O₂S₂, MW 388.9 g/mol) that integrates a 4-chlorophenoxyacetamide side chain onto a tricyclic 4H-thiochromeno[4,3-d]thiazole core [1]. This core scaffold has been independently validated as a low-micromolar inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation and as an antiangiogenic agent in endothelial tube formation assays [2]. The compound’s computed XLogP3 of 4.6 and its five hydrogen bond acceptor sites distinguish it from simpler thiazole or chromene analogs, making it a candidate tool compound for probing lipophilic binding pockets and for studying structure–activity relationships (SAR) around the thiochromeno-thiazole pharmacophore.

Why Closely Related Analogs of 2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Cannot Be Assumed Interchangeable


Although a family of N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide derivatives exists, even a single-atom modification (e.g., removal of the 4-chloro substituent to yield the 2-phenoxy analog, CAS 681232-35-9) alters multiple selection-critical properties simultaneously: the computed XLogP3 drops from 4.6 to 3.9, the molecular weight decreases by ~34 Da, and the electrostatic potential surface of the phenyl ring is substantially reshaped [1][2]. In the 2-phenyl analog (no ether oxygen), a hydrogen-bond acceptor is lost entirely. The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold itself exhibits antiangiogenic activity, but the appended acetamide group inevitably modulates potency, selectivity, and pharmacokinetic behavior [3]. Consequently, assuming functional interchangeability between any two members of this series without direct comparative data is scientifically unsound and poses a risk of misinterpretation in target-engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Increase of +0.7 Log Units vs. the Des-Chloro Phenoxy Analog

The 4-chloro substituent elevates the computed XLogP3 from 3.9 (des-chloro analog 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide) to 4.6 for the target compound, a difference of +0.7 log units [1][2]. This increase, computed using the XLogP3 3.0 algorithm in PubChem, corresponds to an approximately five-fold higher predicted octanol–water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and pharmacokinetic distribution volume.

Physicochemical profiling Lipophilicity SAR

Predicted Metabolic Soft-Spot Blockade through para-Chlorine Substitution on the Phenoxy Ring

In the des-chloro 2-phenoxy analog, the unsubstituted para-position of the phenoxy ring constitutes a well-established site for cytochrome P450-mediated aromatic hydroxylation [1]. In the target compound, this position is blocked by a chlorine atom, a classic medicinal chemistry strategy to reduce Phase I oxidative metabolism and improve metabolic stability [1]. While no direct microsomal stability data have been published for either compound, this structural feature provides a strong class-level inference that the 4-chloro analog will exhibit a longer metabolic half-life than its des-chloro counterpart.

Metabolic stability CYP450 Medicinal chemistry

Structurally Validated Antiangiogenic Scaffold: The Thiochromeno[4,3-d]thiazole Core Is an Established Inhibitor of HUVEC Proliferation and Tube Formation

A focused SAR study on 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives identified multiple low-micromolar inhibitors of HUVEC proliferation, with lead compounds 37 and 43 additionally demonstrating antiangiogenic activity in an endothelial tube formation assay [1]. The target compound retains this identical tricyclic core, indicating that the scaffold's intrinsic antiangiogenic potential is preserved. The N-acetamide substitution pattern distinguishes it from the 2-amine series and may modulate potency, selectivity, and solubility relative to the published leads.

Angiogenesis HUVEC Phenotypic screening

Inferred Selectivity Window: The Des-Chloro Analog Exhibits Weak AChE Inhibition (IC₅₀ = 65 µM) and Moderate MAO-A Inhibition (IC₅₀ = 1.51 µM), Establishing Basal Polypharmacology of the Scaffold

BindingDB data for the des-chloro analog (2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, CHEMBL1922540) report an IC₅₀ of 65 µM against human erythrocyte acetylcholinesterase (AChE) and an IC₅₀ of 1.51 µM against monoamine oxidase A (MAO-A) [1][2]. The target 4-chloro compound has not been profiled in these assays; however, the chlorine-induced changes in lipophilicity and electronic distribution are expected to shift the selectivity profile relative to this baseline. These data provide a quantitative reference point for evaluating off-target risk when deploying the 4-chloro compound in neurological or cardiovascular assay systems.

Selectivity profiling Acetylcholinesterase Monoamine oxidase BindingDB

Hydrogen-Bond Acceptor Preservation and Donor Parity Enable Target-Engagement Comparisons Across the Phenoxyacetamide Series

Both the target compound and its des-chloro analog share identical hydrogen-bond donor and acceptor counts (1 HBD, 5 HBA), as computed by Cactvs 3.4.8.24 in PubChem [1][2]. This parity means that any differential biological activity observed between the two compounds can be attributed primarily to the chlorine-induced changes in lipophilicity and electronic distribution rather than to gross differences in hydrogen-bonding capacity. The ether oxygen of the phenoxyacetamide linker is a key HBA that is absent in the 2-phenyl analog series (CAS not available), further distinguishing the phenoxy subset of this chemotype.

Hydrogen bonding Pharmacophore modeling Physicochemical properties

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Matched Molecular Pair Analysis for Halogenation SAR in Angiogenesis-Targeted Phenotypic Screens

Using the target compound alongside the des-chloro analog (CAS 681232-35-9) as a matched molecular pair, researchers can isolate the effect of para-chlorination on HUVEC proliferation and tube formation endpoints. The computed XLogP3 difference of +0.7 units and the shared HBD/HBA profile [1] allow attribution of any potency or selectivity shifts specifically to chlorine-induced lipophilicity and electronic changes, minimizing confounding variables.

Probe for Lipophilic Binding Pockets in Kinase, GPCR, or Nuclear Receptor Panels

With a computed XLogP3 of 4.6—significantly higher than many early-stage screening compounds—this compound is well-suited for probing hydrophobic sub-pockets in target proteins [1]. Its five hydrogen bond acceptors maintain sufficient polarity for aqueous solubility, offering a balanced profile for broad-panel selectivity profiling against targets known to harbor lipophilic allosteric or orthosteric sites.

In Vivo Pharmacokinetic Lead Optimization with Predicted Enhanced Metabolic Stability

The chlorine-blocked para-position on the phenoxy ring is predicted to reduce CYP450-mediated aromatic hydroxylation compared to the unsubstituted analog [1]. This structural feature positions the compound as a preferred starting point for lead optimization programs where metabolic stability is a key parameter, pending experimental confirmation via microsomal or hepatocyte stability assays.

Off-Target Risk Assessment in Neurological Assay Systems Using Pre-Established Scaffold Polypharmacology Data

When deploying this compound in CNS-targeted assays, the known basal activity of the scaffold against AChE (IC₅₀ = 65 µM for des-chloro analog) and MAO-A (IC₅₀ = 1.51 µM) [1][2] provides a quantitative framework for anticipating and controlling off-target effects. Researchers should include appropriate counter-screens to establish the selectivity shift conferred by the chlorine substituent relative to this benchmark.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.